![molecular formula C16H15N5O2 B2958236 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034276-87-2](/img/structure/B2958236.png)

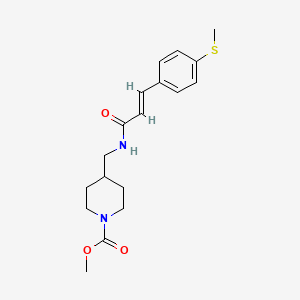

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

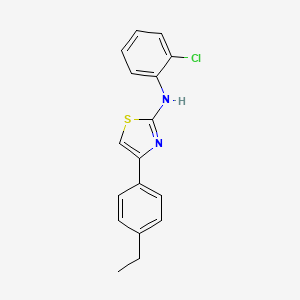

The compound contains a hexahydrocinnolin-6-yl group and a benzo[d]imidazole-5-carboxamide group. Hexahydrocinnolin is a type of cinnoline, a nitrogen-containing heterocycle. Benzo[d]imidazole is another type of heterocycle, and the carboxamide group attached to it is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple ring systems. The exact structure would depend on the specific arrangement of these rings and the presence of any substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, they can participate in further condensation reactions, redox reactions, and various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxamide would likely make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Compounds with benzimidazole and cinnolinyl moieties have been explored for their potential in treating various diseases. For example, modifications of the imidazo[1,2-a]pyrimidine system have been undertaken to reduce metabolism mediated by aldehyde oxidase (AO), showcasing efforts to optimize drug candidates for castration-resistant prostate cancer (CRPC) treatment. The study demonstrates the significance of structural modifications to enhance drug stability and efficacy (Linton et al., 2011).

Antimicrobial and Antitubercular Activity

Research on nitroimidazoles and imidazoquinolones indicates the potential of these compounds in combating bacterial infections, including tuberculosis. These studies highlight the importance of specific structural elements, such as an oxygen atom at the 2-position of the imidazole ring, for aerobic activity against Mycobacterium tuberculosis (Kim et al., 2009). Additionally, novel benzimidazole–oxadiazole hybrid molecules have been synthesized, showing potent antimicrobial activities and promising as new antitubercular agents (Shruthi et al., 2016).

Anti-inflammatory and Analgesic Activities

Benzimidazole and benzoxazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, along with kinase inhibition properties. Such research underscores the therapeutic potential of these compounds in treating inflammation and pain, offering insights into novel therapeutic targets (Sondhi et al., 2006).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides have been investigated for their selective class III electrophysiological activity, indicating potential applications in addressing cardiac arrhythmias. This line of research contributes to understanding how structural variations in imidazole derivatives can influence their therapeutic efficacy in cardiovascular diseases (Morgan et al., 1990).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-15-7-10-5-11(2-4-12(10)20-21-15)19-16(23)9-1-3-13-14(6-9)18-8-17-13/h1,3,6-8,11H,2,4-5H2,(H,17,18)(H,19,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMATMONVGIGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)

![N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958156.png)

![N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide](/img/structure/B2958157.png)

![N,3,5-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)

![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2958174.png)